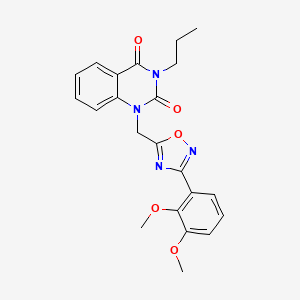![molecular formula C23H44N2O8 B14098982 cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate](/img/structure/B14098982.png)
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
TCO-PEG6-amine is synthesized through a multi-step process involving the conjugation of a TCO moiety with a polyethylene glycol (PEG) chain terminated with an amine group. The synthesis typically involves the following steps:
Activation of the PEG chain: The PEG chain is activated using a suitable reagent such as N-hydroxysuccinimide (NHS) ester.
Conjugation with TCO: The activated PEG chain is then reacted with a TCO derivative under mild conditions to form the TCO-PEG intermediate.
Industrial Production Methods
Industrial production of TCO-PEG6-amine follows similar synthetic routes but on a larger scale. The process involves:
Bulk activation of PEG: Large quantities of PEG are activated using NHS ester or other suitable reagents.
Conjugation in large reactors: The activated PEG is reacted with TCO derivatives in large reactors to ensure uniformity and high yield.
Purification and quality control: The final product is purified using techniques such as chromatography and undergoes rigorous quality control to ensure high purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
TCO-PEG6-amine undergoes several types of chemical reactions, including:
Substitution reactions: The amine group can participate in nucleophilic substitution reactions with electrophiles such as NHS esters and carboxylic acids.
Click chemistry: The TCO group undergoes inverse-electron demand Diels-Alder cycloaddition with tetrazines, a highly selective and fast bioorthogonal reaction
Common Reagents and Conditions
NHS esters: Used for activating carboxylic acids to form amide bonds with the amine group.
Tetrazines: React with the TCO group under mild conditions to form stable adducts
Major Products Formed
Applications De Recherche Scientifique
TCO-PEG6-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling selective protein degradation.
Biology: Facilitates bioconjugation and labeling of biomolecules, aiding in the study of biological processes.
Medicine: Used in the development of antibody-drug conjugates (ADCs) and targeted drug delivery systems.
Industry: Employed in the preparation of functionalized nanoparticles and liposomes for various applications .
Mécanisme D'action
TCO-PEG6-amine exerts its effects through the following mechanisms:
Bioconjugation: The amine group reacts with electrophiles to form stable covalent bonds, enabling the conjugation of biomolecules.
Click chemistry: The TCO group undergoes rapid and selective cycloaddition with tetrazines, facilitating the labeling and linking of biomolecules
Comparaison Avec Des Composés Similaires
Similar Compounds
TCO-PEG4-amine: A shorter PEG linker with similar reactivity and applications.
TCO-PEG8-amine: A longer PEG linker offering increased flexibility and solubility
Uniqueness
TCO-PEG6-amine offers a balanced length of the PEG chain, providing optimal solubility, flexibility, and reactivity for various applications. Its unique combination of TCO and amine groups makes it highly versatile for bioconjugation and click chemistry .
Propriétés
Formule moléculaire |
C23H44N2O8 |
|---|---|
Poids moléculaire |
476.6 g/mol |
Nom IUPAC |
cyclooct-4-en-1-yl N-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C23H44N2O8/c24-8-10-27-12-14-29-16-18-31-20-21-32-19-17-30-15-13-28-11-9-25-23(26)33-22-6-4-2-1-3-5-7-22/h1-2,22H,3-21,24H2,(H,25,26) |
Clé InChI |
UWVQQISAJNIKQB-UHFFFAOYSA-N |
SMILES canonique |
C1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCOCCOCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-Methoxyphenyl)-2-[6-(propan-2-yl)-1,3-benzothiazol-2-yl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098899.png)
![N'-[(1Z)-1-(4-hydroxy-3-methoxyphenyl)ethylidene]thiophene-2-carbohydrazide](/img/structure/B14098901.png)
![3-cyclohexyl-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14098902.png)
![3-[(3,4-dichlorophenyl)methyl]-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14098913.png)
![(NZ)-N-[(5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methylidene]hydroxylamine](/img/structure/B14098921.png)
![N-(3,5-dimethylphenyl)-2-[(4-hydroxy-6-methylpyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B14098922.png)
![N-(5-chloro-2-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B14098936.png)
![N-(butan-2-yl)-2-[2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14098937.png)
![(2Z)-2-[(2,4-dichlorophenyl)hydrazinylidene]-1-phenyl-3-piperidin-1-ylpropan-1-one](/img/structure/B14098941.png)
![7-Chloro-1-(3,4-dimethoxyphenyl)-6-methyl-2-(pyridin-3-ylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14098947.png)
![3-[2-(cyclohexen-1-yl)ethyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14098964.png)

![(8Z)-8-[(2E)-(2-hydroxybenzylidene)hydrazinylidene]-1,3-dimethyl-7-(prop-2-en-1-yl)-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14098975.png)
![3-(1,3-benzodioxol-5-ylmethyl)-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B14098977.png)
